

Thermochemical Properties of 2-Iodopropene: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodopropene

Cat. No.: B1618665

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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **2-iodopropene** ($\text{CH}_2=\text{C}(\text{I})\text{CH}_3$). Due to a notable absence of experimentally determined data in publicly accessible literature, this document focuses on the state-of-the-art computational methodologies that can be employed to accurately predict its thermochemical characteristics. Furthermore, it details the established experimental protocols that would be utilized for the direct measurement of these properties. For comparative purposes, available thermochemical data for the isomeric 3-iodo-1-propene is presented. This guide serves as a critical resource for researchers requiring thermochemical data for **2-iodopropene** for applications in reaction modeling, process design, and drug development.

Introduction

2-Iodopropene is an unsaturated organoiodine compound with potential applications in organic synthesis and as an intermediate in the preparation of more complex molecules. A thorough understanding of its thermochemical properties, including its enthalpy of formation, heat capacity, entropy, and bond dissociation energies, is fundamental for the design and optimization of chemical processes, the prediction of reaction equilibria and kinetics, and for assessing its stability and reactivity.

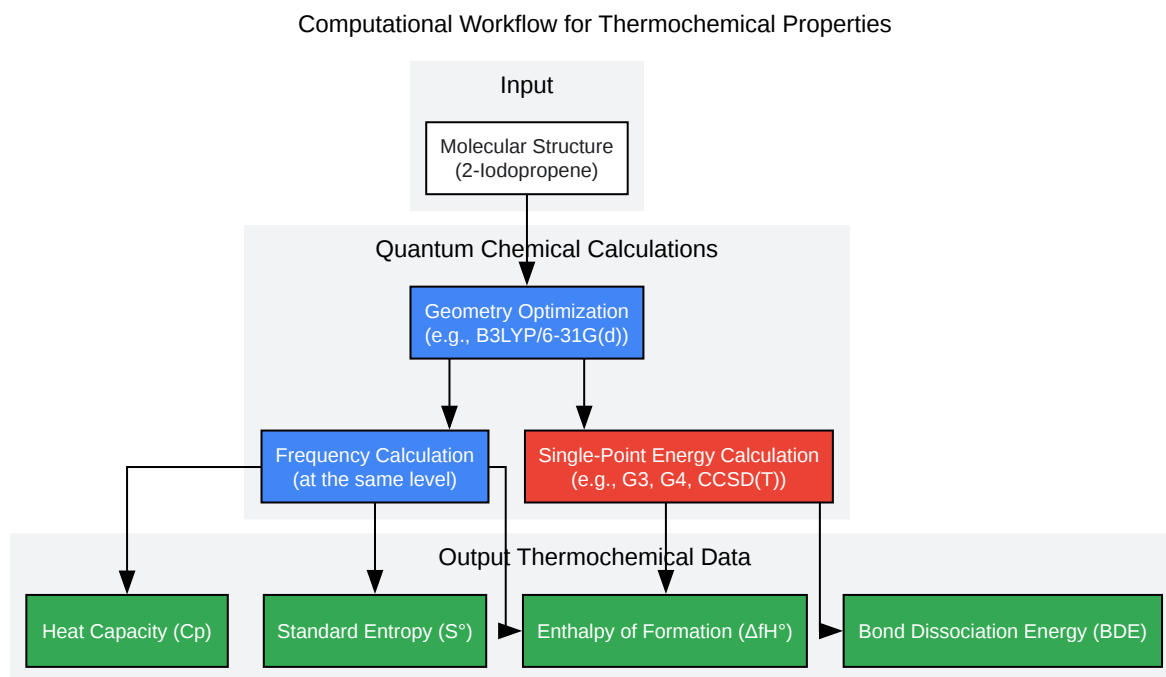
Despite its relevance, a comprehensive search of the scientific literature, including the NIST WebBook, reveals a significant lack of experimentally determined thermochemical data for **2-iodopropene**.^[1] This guide addresses this data gap by focusing on two key areas:

- **Computational Thermochemistry:** A detailed exploration of high-level ab initio quantum chemistry methods that can provide accurate predictions of the thermochemical properties of **2-iodopropene**.
- **Experimental Methodologies:** A thorough description of the standard experimental techniques that would be employed to measure these properties.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level computational chemistry methods serve as a powerful and reliable tool for obtaining accurate thermochemical properties.^{[2][3][4]} Methods such as Gaussian-n (Gn) and Complete Basis Set (CBS) theories are particularly well-suited for this purpose.

A generalized workflow for the computational determination of the thermochemical properties of **2-iodopropene** is illustrated below.



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